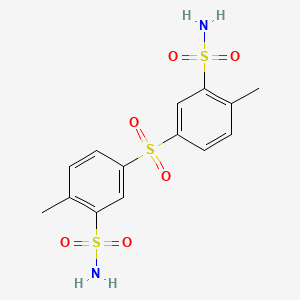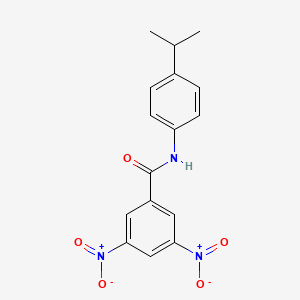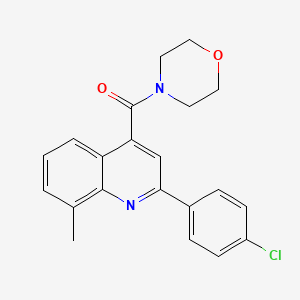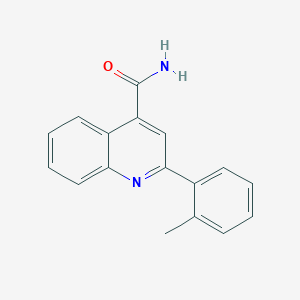![molecular formula C15H20ClN3O B4617827 N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride
Overview
Description
N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O and its molecular weight is 293.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.1294900 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis in Drug Discovery
Hybrid Anticonvulsants Derived from N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl) Propanamide and 2-(2,5-dioxopyrrolidin-1-yl) Butanamide Derivatives A study conducted by Kamiński et al. (2015) explored the synthesis of new hybrid anticonvulsant agents combining chemical fragments of known antiepileptic drugs. This research is indicative of the potential utility of N-benzyl derivatives in creating effective treatments for epilepsy, showcasing the role of chemical synthesis in drug discovery and development (Kamiński et al., 2015).
Antifilarial and Antitumor Agents
Synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines Angelo et al. (1983) synthesized a series of compounds for antifilarial evaluation, indicating the potential of pyrimidinyl derivatives in treating parasitic infections. Although the compounds were specifically designed for antifilarial activity, the study showcases the broader applicability of such chemical frameworks in medicinal chemistry (Angelo et al., 1983).
Anti-inflammatory and Antimicrobial Agents
Heterocyclic Systems Fused to a Thiophene Moiety Using Citrazinic Acid As Synthon Amr et al. (2007) developed compounds with potential anti-inflammatory activity, using citrazinic acid as a starting material. This research underscores the significance of heterocyclic chemistry in designing new therapeutic agents, highlighting the relevance of pyrimidine derivatives in anti-inflammatory drug development (Amr et al., 2007).
Synthesis and Biological Evaluation in Antiviral Research
Synthesis and Biological Evaluation of Some New Coumarin Derivatives Al-Haiza et al. (2003) evaluated the antimicrobial activity of newly synthesized coumarin derivatives, contributing to the search for novel antiviral agents. This study reflects the ongoing efforts to discover new compounds with potential utility in combating viral infections, including those based on pyrimidine derivatives (Al-Haiza et al., 2003).
Properties
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-3-12(2)18-11-13-6-4-7-14(10-13)19-15-16-8-5-9-17-15;/h4-10,12,18H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBTRQBQWWNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)
